molecular formula C12H13ClN2O2 B1225572 2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 747411-07-0

2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B1225572
CAS No.: 747411-07-0
M. Wt: 252.69 g/mol
InChI Key: AQWWIOJBPOBUDQ-UHFFFAOYSA-N
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Description

This compound (CAS: 747411-07-0) is a pyrrole-based derivative featuring a 5-methyl-1,2-oxazol-3-yl substituent at the 1-position of the pyrrole ring and a 2-chloroethanone group at the 3-position. Its molecular weight is 252.70 g/mol, and it is characterized by high purity (≥95%) . The oxazole ring introduces both electron-withdrawing and hydrogen-bonding capabilities, which may influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-7-4-10(11(16)6-13)9(3)15(7)12-5-8(2)17-14-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWWIOJBPOBUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NOC(=C2)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.

    Chlorination: The final step involves the chlorination of the ethanone group using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The oxazole and pyrrole rings may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Weight and Reactivity
Compound Name Substituent (R) Molecular Weight (g/mol) Key Reactivity
Target Compound 5-methyl-1,2-oxazol-3-yl 252.70 Likely reactive in nucleophilic substitutions due to electron-deficient oxazole
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone 4-(Trifluoromethoxy)phenyl 332.00 (M+1)+ Enhanced lipophilicity from CF₃ group; used in thiazole synthesis via thioamide reactions
2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one 2-Methylphenyl ~265 (estimated) Acid halide reactivity; utilized in acylation reactions
2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (2-Chlorophenyl)methyl 296.19 Higher lipophilicity and steric bulk due to benzyl-Cl substituent

Key Observations :

  • The oxazole-substituted target compound has the lowest molecular weight, favoring better solubility compared to bulkier derivatives (e.g., trifluoromethoxyphenyl or benzyl-Cl analogs).
  • Electron-withdrawing groups (e.g., CF₃O) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions .
Crystallographic and Spectroscopic Data
  • Trifluoromethoxyphenyl Analog : Characterized by $^{19}\text{F-NMR}$ (δ -56.89), $^{13}\text{C-NMR}$ (C=O at 186.80 ppm), and IR (1685 cm$^{-1}$ for ketone) .
  • Target Compound : Expected $^{1}\text{H-NMR}$ signals include pyrrole-H (δ 6.48) and oxazole-H (δ ~7.0), with IR carbonyl absorption ~1680 cm$^{-1}$.

Biological Activity

2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a pyrrole ring, and an oxazole moiety. Its molecular formula is C12H14ClN3O, with a molecular weight of 253.71 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. A study found that similar pyrrole derivatives demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anticancer Activity

Pyrrole-based compounds have been investigated for their anticancer properties. In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth in xenograft models .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research on related compounds has demonstrated inhibition of monoacylglycerol lipase (MGLL), which plays a role in lipid metabolism and has implications for obesity and pain management . This inhibition could lead to increased endocannabinoid levels, contributing to its therapeutic effects.

Case Studies

StudyFindingsReference
Antimicrobial Efficacy Demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
Anticancer Activity Induced apoptosis in human breast cancer cells via caspase activation.
Enzyme Inhibition Inhibited MGLL leading to increased endocannabinoid levels.

The biological activity of this compound may involve several mechanisms:

  • Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Modulation : Inhibition of key metabolic enzymes affecting lipid metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one
Reactant of Route 2
2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one

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